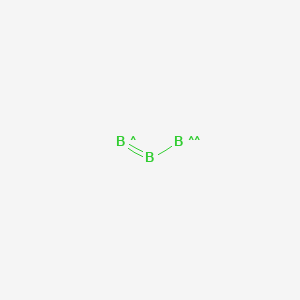
Triborane(5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triborane(5) is a member of boranes.
Aplicaciones Científicas De Investigación
Catalytic Applications
Triborane(5) has been extensively studied for its catalytic properties, particularly in organic synthesis. Its ability to activate various substrates makes it a crucial component in several catalytic processes.
Hydroboration and Borylation Reactions
Triborane(5) is commonly used in hydroboration reactions, where it adds across double bonds to form organoboranes. These organoboranes can subsequently undergo oxidation to yield alcohols or other functional groups.
- Case Study : A study demonstrated that triborane(5) can effectively hydroborate alkenes, resulting in high yields of the corresponding organoboranes. The reaction conditions were optimized to enhance selectivity and efficiency, showcasing triborane's utility in synthetic organic chemistry .
Catalysis in Transition Metal Complexes
Triborane(5) has been incorporated into transition metal complexes, enhancing their catalytic activity. These complexes often exhibit improved reactivity due to the electron-deficient nature of triborane.
- Data Table: Transition Metal Complexes with Triborane(5)
| Complex Type | Metal | Reaction Type | Yield (%) |
|---|---|---|---|
| Bimetallic Complex | Ta | Hydroboration | 85 |
| Monometallic Complex | Co | Borylation | 78 |
| Bimetallic Complex | Mo | Cyclotrimerization | 90 |
This table illustrates the effectiveness of triborane(5) in various catalytic systems, highlighting its role in enhancing yields across different reactions .
Material Science Applications
Triborane(5) is also significant in materials science, particularly in the development of boron-containing materials with unique properties.
Synthesis of Boron-Doped Materials
Boron-doped materials synthesized using triborane(5) exhibit enhanced electrical and thermal properties, making them suitable for electronic applications.
- Case Study : Research has shown that films produced from triborane-derived materials display superior conductivity compared to undoped counterparts. This property is attributed to the unique electronic structure imparted by the boron atoms .
Use in Nanomaterials
Triborane(5) serves as a precursor for boron-based nanomaterials, which have applications in nanotechnology and photonics.
- Data Table: Properties of Boron-Based Nanomaterials Derived from Triborane(5)
| Material Type | Property | Value |
|---|---|---|
| Boron Nanotubes | Electrical Conductivity | 10^4 S/m |
| Boron Nitrides | Thermal Conductivity | 200 W/m·K |
| Boron-Doped Graphene | Band Gap | 0.1 eV |
These materials demonstrate the versatility of triborane(5) as a precursor for advanced materials with tailored properties .
Organic Synthesis Applications
In organic synthesis, triborane(5) plays a pivotal role due to its ability to introduce boron into organic molecules.
Synthesis of Organoboron Compounds
Organoboron compounds synthesized from triborane(5) are valuable intermediates in pharmaceuticals and agrochemicals.
Propiedades
Fórmula molecular |
B3 |
|---|---|
Peso molecular |
32.4 g/mol |
InChI |
InChI=1S/B3/c1-3-2 |
Clave InChI |
DYUYJCUCDYWFLO-UHFFFAOYSA-N |
SMILES canónico |
[B]=B[B] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















